molecular formula C6H12N2O4 B5202903 dimethyl 1,2-ethanediylbiscarbamate CAS No. 6268-31-1

dimethyl 1,2-ethanediylbiscarbamate

Cat. No. B5202903
CAS RN: 6268-31-1
M. Wt: 176.17 g/mol
InChI Key: OCUKKHVJDGNKNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 1,2-ethanediylbiscarbamate, also known as DEC, is a carbamate derivative that has been widely used in scientific research. DEC is a white crystalline solid that is soluble in water and ethanol. It has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, toxicology, and immunology.

Mechanism of Action

Dimethyl 1,2-ethanediylbiscarbamate inhibits the activity of arginase by binding to the enzyme and preventing it from catalyzing the conversion of arginine to ornithine and urea. This leads to an increase in the levels of arginine, which has been shown to have a variety of beneficial effects on the immune system.
Biochemical and Physiological Effects:
dimethyl 1,2-ethanediylbiscarbamate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of nitric oxide, a molecule that plays a key role in the regulation of blood pressure and the immune system. dimethyl 1,2-ethanediylbiscarbamate has also been shown to decrease the production of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

Dimethyl 1,2-ethanediylbiscarbamate has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be used in a variety of assays. dimethyl 1,2-ethanediylbiscarbamate also has a well-established mechanism of action, which makes it a valuable tool for researchers studying the immune system. However, dimethyl 1,2-ethanediylbiscarbamate does have some limitations. It can be toxic at high concentrations, and its effects on the immune system can be complex and difficult to interpret.

Future Directions

There are several future directions for research on dimethyl 1,2-ethanediylbiscarbamate. One area of interest is the development of new analogs of dimethyl 1,2-ethanediylbiscarbamate that have improved pharmacological properties. Another area of interest is the use of dimethyl 1,2-ethanediylbiscarbamate in combination with other drugs to treat diseases such as cancer and autoimmune disorders. Finally, more research is needed to fully understand the complex effects of dimethyl 1,2-ethanediylbiscarbamate on the immune system and to identify new therapeutic targets for this compound.

Scientific Research Applications

Dimethyl 1,2-ethanediylbiscarbamate has been widely used in scientific research due to its ability to inhibit the activity of arginase, an enzyme that plays a key role in the regulation of the immune system. dimethyl 1,2-ethanediylbiscarbamate has been shown to have immunomodulatory effects and has been used to treat a variety of diseases, including schistosomiasis, a parasitic infection that affects millions of people worldwide.

properties

IUPAC Name

methyl N-[2-(methoxycarbonylamino)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4/c1-11-5(9)7-3-4-8-6(10)12-2/h3-4H2,1-2H3,(H,7,9)(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUKKHVJDGNKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCNC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284208
Record name dimethyl ethane-1,2-diylbiscarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl ethane-1,2-diylbiscarbamate

CAS RN

6268-31-1
Record name NSC36237
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36237
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dimethyl ethane-1,2-diylbiscarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethylene diamine (6 g) and dimethyl carbonate (18 g) were mixed together in a round bottom flask at 20° C. TBD (0.1 g) was added and the mixture allowed to stand for 24 h. After this time a white solid product was collected and recrystallised from methanol to give bis (methoxycarbonyl) ethylene diamine. NMR and IR spectra were consistent with the desired compound.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One

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